(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one
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Overview
Description
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C14H20ClNO2 It is a morpholine derivative, characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and chlorophenyl groups.
4-Chlorophenylmorpholine: Lacks the tert-butyl group.
tert-Butylmorpholine: Lacks the chlorophenyl group.
Uniqueness
(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs .
Properties
CAS No. |
920801-87-2 |
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Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(6R)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
KGDCQDNYWPNKJO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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